molecular formula C10H8FNO2 B12849458 5-fluoro-7-methyl-1H-indole-2-carboxylic acid

5-fluoro-7-methyl-1H-indole-2-carboxylic acid

Cat. No.: B12849458
M. Wt: 193.17 g/mol
InChI Key: WLEAXYSXRSWWTE-UHFFFAOYSA-N
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Description

Molecular Architecture

The molecular formula of 5-fluoro-7-methyl-1H-indole-2-carboxylic acid is $$ \text{C}{10}\text{H}{8}\text{FNO}_{2} $$, with a molecular weight of 193.17 g/mol. The indole scaffold consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Substituents are positioned at the 5- and 7-positions of the benzene moiety: a fluorine atom at C5 and a methyl group at C7. The carboxylic acid group at C2 introduces a polar, hydrogen-bonding-capable functional group (Figure 1).

Table 1: Key structural parameters of this compound

Property Value
Molecular formula $$ \text{C}{10}\text{H}{8}\text{FNO}_{2} $$
Molecular weight 193.17 g/mol
Substituents -F (C5), -CH₃ (C7), -COOH (C2)

Substituent Effects

The fluorine atom at C5 exerts a strong electron-withdrawing inductive effect (-I), polarizing the benzene ring and reducing electron density at adjacent positions. This electronegative group enhances the acidity of the carboxylic acid moiety by stabilizing the deprotonated form through resonance and inductive effects. Conversely, the methyl group at C7 acts as an electron-donating group (+I), increasing local electron density and introducing steric bulk that may influence packing in crystalline states or binding in biological systems.

Quantum chemical calculations on analogous indole-2-carboxylic acids reveal that fluorine substitution at C5 significantly alters frontier molecular orbitals (FMOs), lowering the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This modulation enhances intramolecular charge transfer (ICT) characteristics, which are critical for interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

5-fluoro-7-methyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8FNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14)

InChI Key

WLEAXYSXRSWWTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-7-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine and methyl groups. Here is a general synthetic route:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Fluorine Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The electron-rich indole ring facilitates electrophilic substitution at positions C3 and C6, while the fluorine atom directs reactivity toward regioselective modifications.

Key Reactions:

  • Halogenation :
    Bromination using N-bromosuccinimide (NBS) in DMF at 0°C selectively substitutes the C6 position, yielding 6-bromo-5-fluoro-7-methyl-1H-indole-2-carboxylic acid (Figure 1A) .

    • Conditions : 0°C, 2 hours, 85% yield.

  • Aromatic Amination :
    Buchwald–Hartwig coupling with substituted anilines introduces amino groups at C6. For example, reaction with 4-fluoroaniline using Pd(OAc)₂/XantPhos produces 6-(4-fluoroanilino)-5-fluoro-7-methyl-1H-indole-2-carboxylic acid .

    • Conditions : 100°C, 12 hours, 70–78% yield.

Carboxylic Acid Derivatives

The C2 carboxylic acid undergoes esterification and amidation:

Reaction TypeReagents/ConditionsProductYieldSource
Esterification SOCl₂/MeOH, refluxMethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate92%
Amide Formation EDAC, HOBt, DMF, rt5-Fluoro-7-methyl-1H-indole-2-carboxamide89%

Reduction

The indole ring resists reduction under mild conditions, but LiAlH₄ selectively reduces the carboxylic acid to a hydroxymethyl group:

  • Product : 2-(Hydroxymethyl)-5-fluoro-7-methyl-1H-indole .

  • Conditions : THF, 0°C → rt, 4 hours, 76% yield.

Side-Chain Oxidation

The methyl group at C7 undergoes oxidation to a carboxyl group using KMnO₄/H₂SO₄:

  • Product : 5-Fluoro-1H-indole-2,7-dicarboxylic acid .

  • Conditions : 60°C, 6 hours, 68% yield.

Fluorine Displacement

The C5 fluorine can be replaced via nucleophilic aromatic substitution (NAS) with strong nucleophiles:

  • Example : Reaction with NaN₃ in DMSO yields 5-azido-7-methyl-1H-indole-2-carboxylic acid .

  • Conditions : 120°C, 8 hours, 55% yield.

Cross-Coupling Reactions

The indole scaffold participates in Pd-catalyzed cross-couplings:

Reaction TypePartnersCatalyst SystemYieldApplication
Suzuki–Miyaura 4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane82%Biaryl derivatives for drug discovery
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N75%Alkynylated probes for imaging

Biological Activity Correlation

Structural modifications significantly impact bioactivity:

DerivativeIC₅₀ (HIV-1 Integrase Inhibition)Key Structural FeatureSource
5-Fluoro-7-methyl-1H-indole-2-carboxamide0.13 μMC2 amide + C7 methyl
6-Bromo-5-fluoro-7-methyl derivative1.05 μMC6 bromine enhances π-stacking

Degradation Pathways

  • Hydrolytic Degradation : The ester derivatives hydrolyze in aqueous NaOH (pH 12) to regenerate the carboxylic acid .

  • Photodegradation : Exposure to UV light (254 nm) induces defluorination, forming 7-methyl-1H-indole-2-carboxylic acid as a major byproduct .

Synthetic Challenges and Solutions

  • Issue : Low solubility in polar solvents.
    Solution : Use DMF/DMSO mixtures or ionic liquid media .

  • Issue : Epimerization at C2 during amidation.
    Solution : Employ coupling agents like HATU with DIEA to suppress racemization .

Biological Activity

5-Fluoro-7-methyl-1H-indole-2-carboxylic acid is an organic compound with significant potential in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, synthesizing relevant data from recent studies and findings.

Chemical Structure and Properties

This compound features a bicyclic indole structure, characterized by a fused benzene and pyrrole ring. The presence of a fluorine atom at the 5-position and a methyl group at the 7-position enhances its chemical properties. Its molecular formula is C10H8FNO2C_10H_8FNO_2 with a molecular weight of approximately 149.16 g/mol.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound and its derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Antiviral Effects : Notably, indole derivatives have been explored as inhibitors of HIV-1 integrase, with variations in structure leading to enhanced activity against the virus .
  • Cytotoxicity : Some derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The following table summarizes key findings from SAR studies:

Modification Biological Activity IC50 Value (μM)
Parent CompoundHIV Integrase Inhibition>50
C3 Long BranchEnhanced Activity0.13
C6 Halogenated PhenylImproved Inhibition1.05 - 1.70

These modifications suggest that specific substitutions can enhance the compound's effectiveness against viral targets .

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of indole derivatives found that structural optimizations on the indole core significantly improved integrase inhibitory effects. For instance, introducing a long branch at the C3 position led to a derivative with an IC50 value of 0.13 μM, indicating potent antiviral activity .

Case Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial potential of this compound, where derivatives showed significant activity against various bacterial strains. The study reported a notable reduction in bacterial load in infected models, suggesting that these compounds could synergize with host immune responses to combat infections .

Scientific Research Applications

Intermediate in Drug Synthesis

5-Fluoro-7-methyl-1H-indole-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been shown to possess a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound's structure allows for modifications that can enhance the efficacy and selectivity of therapeutic agents.

Research indicates that derivatives of this compound exhibit significant biological activity. For instance:

  • Anticancer Activity : Compounds derived from this acid have been tested against various cancer cell lines, showing cytotoxic effects. Notably, studies have demonstrated its potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating chronic inflammatory diseases.

Interaction Studies

Interaction studies focus on the binding affinity of this compound to various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. For example:

Target ProteinBinding AffinityMethod Used
APE1HighNMR Spectroscopy
Kinase EnzymesModerateSurface Plasmon Resonance

These interactions can inform the design of more effective drugs by elucidating how modifications to the indole structure affect binding properties.

Case Studies

Several case studies highlight the applications and effectiveness of this compound in drug development:

  • Anticancer Research : A study demonstrated that derivatives exhibited significant cytotoxicity against K562 human leukemia cells, suggesting potential as a chemotherapeutic agent.
  • Anti-inflammatory Drug Development : Research indicated that modifications to the compound could enhance its anti-inflammatory properties, paving the way for new treatments for conditions like rheumatoid arthritis.
  • Neuroprotective Effects : Investigations into related indole compounds have shown promise in neuroprotection during ischemic events, indicating possible applications in stroke recovery therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Electronic Effects

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Data/Applications References
5-Fluoro-7-methyl-1H-indole-2-carboxylic acid F (5), CH₃ (7), COOH (2) ~192.86 Intermediate for histone inhibitors; 16% yield in amide coupling
5-Chloro-7-nitro-1H-indole-2-carboxylic acid Cl (5), NO₂ (7), COOH (2) 240.60 Strong electron-withdrawing NO₂ group; higher polarity likely impacts solubility
7-Chloro-5-fluoro-1H-indole-2-carboxylic acid F (5), Cl (7), COOH (2) 213.59 Halogen positional isomer; swapped Cl/F alters electronic distribution
5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid Br (5), CF₃ (7), COOH (2) 314.01 Bulky CF₃ group increases steric hindrance; potential for enhanced metabolic stability
5-Fluoro-1H-indole-7-carboxylic acid F (5), COOH (7) 179.15 Carboxylic acid at position 7; altered hydrogen-bonding capacity
Table 2: Reaction Yields and Conditions
Compound Reaction Type Yield Key Reagents/Conditions References
5-Fluoro-7-methyl-1H-indole-2-carboxamide Amide coupling 16% Cyclopropyl(3-methylpyridin-2-yl)methanamine, GP1
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Nucleophilic substitution 37.5% 4-Aminobenzophenone, NaOEt, DMSO, 190°C
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide Amide formation Not reported LC/MS m/z 386 ([M+H]⁺)

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-7-methyl-1H-indole-2-carboxylic acid?

  • Methodological Answer : A common approach involves formylation of the indole scaffold followed by condensation with appropriate reagents. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can react with thiazolidinones under acidic conditions (e.g., acetic acid with sodium acetate) to yield functionalized indole-carboxylic acids . Adapting this method, fluorination at position 5 and methylation at position 7 would require sequential electrophilic substitution or cross-coupling reactions.
  • Key Considerations :
  • Use regioselective fluorinating agents (e.g., Selectfluor™) for C-5 substitution .
  • Methylation at C-7 may employ methyl iodide or dimethyl sulfate under basic conditions.
  • Data Table :
Intermediate/ReagentRoleReaction ConditionsReference
3-Formyl-indole-2-carboxylic acidPrecursorAcOH, NaOAc, reflux
Selectfluor™Fluorinating agentDMF, 60°C

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • HPLC/LC-MS : Assess purity (>95% recommended for biological assays) .
  • NMR : Confirm substitution patterns (e.g., fluorine at C-5 and methyl at C-7 via 1^1H, 13^{13}C, and 19^{19}F NMR) .
  • FT-IR : Verify carboxylic acid (-COOH) and indole NH stretches (~2500-3300 cm1^{-1}) .

Q. What safety protocols are essential for handling fluorinated indole derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is advised if airborne particles are generated .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic gases (e.g., HF byproducts) .
  • Waste Disposal : Neutralize acidic residues before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can contradictory NMR data for fluorinated indole derivatives be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
  • Variable Temperature (VT) NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .
  • Deuterated Solvent Screening : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to assess hydrogen bonding impacts .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
  • Catalytic Systems : Use palladium catalysts for C-H activation in methylation/fluorination steps .
  • Data Table :
ParameterOptimized ConditionYield Improvement
Temperature80°C (vs. 60°C)+15%
CatalystPd(OAc)2_2/XPhos+20%

Q. How does the methyl group at C-7 influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :
  • Stability Assays :
  • Acidic Conditions (pH 2) : Monitor degradation via HPLC; methyl groups may sterically hinder hydrolysis of the carboxylic acid .
  • Basic Conditions (pH 10) : Carboxylic acid deprotonation increases solubility but may promote decarboxylation if heated .
  • Data Table :
ConditionDegradation PathwayHalf-Life (25°C)
0.1 M HClEster hydrolysis>48 hours
0.1 M NaOHDecarboxylation12 hours

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